molecular formula C8H16N2O2S4 B100941 Morpholine, 4,4'-tetrathiobis- CAS No. 16131-53-6

Morpholine, 4,4'-tetrathiobis-

Cat. No. B100941
CAS RN: 16131-53-6
M. Wt: 300.5 g/mol
InChI Key: YBYVZXAEQRHBPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has been a topic of significant interest due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound . The structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase . The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Safety And Hazards

Morpholine is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child . It is harmful if swallowed and toxic in contact with skin or if inhaled .

Future Directions

Morpholine-based compounds have shown promise in various fields, including medicinal chemistry . Despite the known limitations of the morpholine ring during enamine catalysis, recent studies have shown the effectiveness of chiral catalysts that work efficiently in selected reactions . This opens up potential future directions for the development and application of Morpholine, 4,4’-tetrathiobis- and similar compounds.

properties

IUPAC Name

4-(morpholin-4-yltetrasulfanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S4/c1-5-11-6-2-9(1)13-15-16-14-10-3-7-12-8-4-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVZXAEQRHBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1SSSSN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066014
Record name Morpholine, 4,4'-tetrathiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4,4'-tetrathiobis-

CAS RN

16131-53-6
Record name 4,4′-Tetrathiobis[morpholine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16131-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4'-tetrathiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016131536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4,4'-tetrathiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4,4'-tetrathiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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